Purpureagitosid

描述

属性

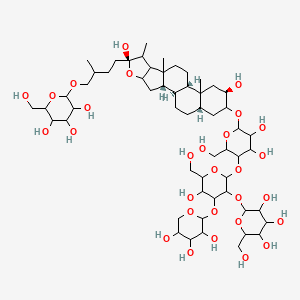

分子式 |

C56H94O29 |

|---|---|

分子量 |

1231.3 g/mol |

IUPAC 名称 |

2-[4-[(1R,2S,6R,7S,12S,15R,18S)-16-[3,4-dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,15-dihydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C56H94O29/c1-20(18-75-49-43(71)39(67)36(64)30(14-57)78-49)7-10-56(74)21(2)34-29(85-56)12-25-23-6-5-22-11-28(26(61)13-55(22,4)24(23)8-9-54(25,34)3)77-51-45(73)41(69)46(33(17-60)81-51)82-53-48(84-52-44(72)40(68)37(65)31(15-58)79-52)47(38(66)32(16-59)80-53)83-50-42(70)35(63)27(62)19-76-50/h20-53,57-74H,5-19H2,1-4H3/t20?,21-,22-,23+,24-,25-,26+,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56+/m0/s1 |

InChI 键 |

PYVSHVUPVKOSBE-YYBGWXCUSA-N |

手性 SMILES |

C[C@H]1C2C(C[C@@H]3C2(CC[C@H]4[C@H]3CC[C@@H]5C4(C[C@H](C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)O[C@@]1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |

规范 SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CC(C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |

同义词 |

26-O-glucopyranosyl-22-hydroxyfurostane-2,3,26-triol-3-O-glucopyranosyl-1-2-(xylopyranosyl-1-3)-glucopyranosyl-1-4-galactopyranoside purpureagitosid |

产品来源 |

United States |

Biosynthesis and Biotransformation Pathways of Purpureagitosid

Elucidation of Precursor Molecules and Early Stages of Cardenolide Biosynthesis

The initial steps in cardenolide biosynthesis involve the conversion of sterols into pregnenolone (B344588), a crucial precursor for all steroid hormones and plant steroids mpg.deresearchgate.netnih.gov. Cholesterol and phytosterols (B1254722) (like campesterol (B1663852) and β-sitosterol) are identified as potential starting materials, with cytochrome P450 enzymes from the CYP87A family catalyzing the conversion to pregnenolone mpg.denih.govmpg.de. Pregnenolone is then further processed through a series of enzymatic modifications. Progesterone is recognized as an essential precursor for cardenolide formation nih.gov. The pathway from acetic acid/mevalonic acid through isopentenylpyrophosphate, squalene-2,3-oxide, lanosterol, cholesterol, and finally to pregnenolone has been established researchgate.net.

Enzymatic Steps and Key Enzymes in Purpureagitosid Biosynthesis

The transformation of pregnenolone into the final cardenolide structure involves several key enzymatic modifications, including hydroxylations, oxidations, reductions, and glycosylations.

Steroid Core Modification:

3β-Hydroxysteroid Dehydrogenase (3βHSD): This enzyme is involved in converting pregnenolone to progesterone, a critical step in the pathway oup.comthieme-connect.comresearchgate.netnih.gov. Multiple 3βHSD genes have been identified in cardenolide-producing plants, with some showing stress-inducible expression thieme-connect.comresearchgate.net.

Progesterone 5β-Reductases (P5βR, P5βR2): These enzymes are crucial for the stereospecific 5β-reduction of progesterone, a required step for cardiac glycoside biosynthesis researchgate.netthieme-connect.comnih.govresearchgate.net. Studies in Digitalis purpurea have identified and characterized P5βR2 as a defense-related gene highly responsive to stress and chemical elicitors, correlating with cardenolide formation nih.gov.

Ketosteroid Isomerase (KSI): An enzyme involved in isomerizing ketosteroids. Ec3KSI has been identified in Erysimum cheiranthoides as a candidate enzyme in cardenolide biosynthesis nih.gov.

Steroid 5α-Reductase (DET2): Identified as one of the four enzymes controlling natural variation in the steroid core of Erysimum cardenolides nih.gov.

Hydroxylation:

Cytochrome P450s (CYP): Enzymes like CYP87A are involved in the initial side-chain cleavage to form pregnenolone mpg.denih.govmpg.denih.gov. Other P450s, such as EcCYP716A418 in Erysimum cheiranthoides, are implicated in cardenolide hydroxylation researcher.life.

2-Oxoglutarate-Dependent Dioxygenases (2OGDs): Identified as key enzymes for 14β- and 21-hydroxylation in Erysimum cheiranthoides. Specifically, CARD5 is proposed as the 14β-hydroxylase and CARD6 as the 21-oxygenase, both being essential for cardenolide biosynthesis biorxiv.orgbiorxiv.org.

Glycosyltransferases Involved in Sugar Chain Assembly

Glycosylation, the addition of sugar moieties to the steroid aglycone, is a critical step that contributes to the structural diversity and bioactivity of cardenolides nih.gov. Uridine diphosphate (B83284) (UDP)-dependent glycosyltransferases (UGTs) are responsible for catalyzing these reactions nih.govnih.gov.

UGT73C44 and UGT73C45: Identified in Erysimum cheiranthoides, these enzymes are capable of glucosylating the cardenolide aglycone digitoxigenin (B1670572) and other pathway intermediates nih.govnih.gov. UGT73C44 exhibits a low Km for digitoxigenin, suggesting a specific role in cardenolide biosynthesis, while UGT73C45 shows broader substrate specificity nih.gov.

UGT74AN enzymes: Found in Asclepias curassavica, these enzymes have been shown to regioselectifically glycosylate cardiotonic steroids at the C3 position. UGT74AN1, in particular, has a broad substrate range, glucosylation over 20 steroid substrates rsc.org.

Hydroxylases and Other Modifying Enzymes

Beyond the core modifications, other enzymes contribute to the final cardenolide structure.

14β-Hydroxylase (CARD5): A 2-oxoglutarate-dependent dioxygenase identified in Erysimum cheiranthoides that is likely responsible for the 14β-hydroxylation step biorxiv.orgbiorxiv.org.

21-Oxygenase (CARD6): Also a 2-oxoglutarate-dependent dioxygenase from Erysimum cheiranthoides, thought to catalyze the 21-hydroxylation of cardenolide intermediates biorxiv.orgbiorxiv.org.

Genetic and Molecular Regulation of Biosynthetic Pathways in Plant Systems

The expression and regulation of genes encoding cardenolide biosynthetic enzymes are crucial for controlling the production of these compounds in plants.

Studies have investigated the expression patterns of genes involved in cardenolide biosynthesis under various conditions. For instance, in Digitalis lanata, the expression of 3βHSD1 increased significantly after 3 hours of methyl jasmonate (MJ) treatment, correlating with an increase in total cardenolides researchgate.net. The P5βR2 gene in Digitalis purpurea is highly responsive to stress conditions and chemical elicitors like ethylene (B1197577) and hydrogen peroxide, indicating its role in defense-related cardenolide production nih.govthieme-connect.com. Gene co-expression network analysis has been instrumental in identifying candidate genes, such as UGT73C44 and UGT73C45, involved in cardenolide biosynthesis nih.gov.

Metabolic engineering offers promising strategies to enhance cardenolide production. Efforts to understand and manipulate these pathways in plant cell cultures are ongoing.

Plant Cell Cultures: Plant cell suspension cultures and organ cultures (like hairy roots) are utilized for the production of secondary metabolites, including cardenolides mdpi.comopenagrar.dethieme-connect.comnih.gov. For example, Digitalis lanata cell cultures have been used to synthesize new compounds and have shown potential for producing specific cardenolides mdpi.com.

Genetic Transformation: Developing reliable genetic transformation systems, such as Agrobacterium tumefaciens-mediated transformation in Digitalis minor, is essential for metabolic engineering approaches to enhance cardenolide production thieme-connect.comnih.gov.

Pathway Engineering: Reconstituting parts of the cardenolide pathway in heterologous systems, such as Saccharomyces cerevisiae, has been achieved by combining genes encoding key enzymes like 3β-hydroxysteroid dehydrogenase, steroid isomerase, steroid 5β-reductase, and 21-hydroxylase to produce intermediates like 5β-pregnane-3β,21-diol-20-one nih.gov. This approach aims to develop platforms for sustainable production of high-value plant steroids mpg.dempg.de.

Microbial and In Vitro Biotransformation Studies of this compound and Related Compounds

The biotransformation of this compound and similar steroidal saponins (B1172615) involves enzymatic modifications, primarily the hydrolysis of glycosidic bonds and alterations to the steroidal aglycone. These processes are mediated by microbial enzymes and mammalian hepatic systems.

Identification of Microbial Enzymes and Pathways for Glycoside Modification

Microbial biotransformation is a significant route for modifying saponin (B1150181) structures, often yielding less toxic or more bioavailable derivatives. This process is largely driven by microbial glycoside hydrolases (glycosidases) that cleave glycosidic bonds linking sugar moieties to the steroidal aglycone. mdpi.comuobasrah.edu.iqnih.govwikipedia.org

Key Enzymes: A variety of microbial glycosidases, such as α-rhamnosidases and β-glucosidases, are instrumental in the sequential removal of specific sugar units from saponin molecules. uobasrah.edu.iqnih.govapsnet.org For instance, α-rhamnosidases can detoxify saponins by cleaving terminal sugar residues, often followed by β-glucosidases that hydrolyze glucose units. apsnet.org

Transformation Pathways: Certain microbial strains can convert furostanol-type saponins into spirostanol (B12661974) saponins through the cleavage of the C26 bond and cyclization of the F-ring. nih.gov Microbes can also produce free steroidal aglycones or sapogenins via extensive deglycosylation. Examples include Rhizopus sp. yielding diosgenin (B1670711) from furostanol glycosides researchgate.netand Aspergillus niger transforming methyl protodioscin (B192190) to its aglycone. nih.gov These pathways are often supported by enzyme systems including oxidosqualene cyclases, P450 monooxygenases, and glycosyltransferases. nih.govnih.govtandfonline.com While specific microbial enzymes acting directly on this compound are not extensively documented, its furostanol glycoside structure researchgate.netthieme-connect.comsuggests susceptibility to these general saponin-modifying microbial enzymatic systems.

Mammalian Hepatic Metabolism Pathways (in vitro systems)

In mammalian systems, particularly the liver, this compound is expected to undergo biotransformation via enzymatic processes. In vitro studies using liver microsomes, hepatocytes, or S9 fractions are vital for understanding these pathways. researchgate.netsrce.hrmdpi.comnih.gov

Hepatic Enzyme Systems: Human hepatocytes and liver microsomes are rich in Phase I (e.g., cytochrome P450 enzymes) and Phase II (e.g., UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs)) metabolic enzymes. researchgate.netsrce.hrmdpi.comnih.gov Although specific in vitro hepatic metabolism studies for this compound are limited, related steroidal compounds and other saponins have been investigated. For example, cardiac glycosides like digoxin (B3395198) undergo limited hepatic biotransformation, primarily forming glucuronide and sulfate (B86663) conjugates, with metabolism independent of the cytochrome P-450 system. pharmgkb.org Other steroidal saponins have shown interactions with CYP enzymes, such as inhibition of CYP3A4 and CYP2D6. pensoft.netspandidos-publications.com

Potential Transformations: Given its complex glycosidic structure, this compound might undergo partial deglycosylation by endogenous glycosidases in hepatic tissues, though this is less common in mammalian systems than microbial ones. Oxidation or hydroxylation of the steroidal backbone by CYP enzymes, or conjugation reactions (glucuronidation, sulfation) at available hydroxyl groups, are also plausible metabolic routes. mdpi.comnih.gov However, the specific enzymes and extent of this compound's hepatic metabolism require further elucidation.

Analysis of Metabolite Structures and Biotransformation Products

The analysis of metabolites derived from this compound biotransformation involves identifying the structures of the resulting compounds, typically using advanced techniques like LC-MS/MS and NMR spectroscopy. wuxiapptec.comdrugdiscoverytrends.com

Expected Metabolites: Based on the biotransformation of similar steroidal saponins, this compound's primary metabolites are anticipated to include:

Partially Deglycosylated Saponins: Compounds with one or more sugar units removed from the parent molecule.

Aglycones: The complete removal of all sugar chains, yielding the furostanol aglycone.

Oxidized/Hydroxylated Products: Modifications to the steroidal backbone, such as hydroxylation.

Conjugates: Glucuronides or sulfates, particularly at hydroxyl groups on the aglycone or sugar residues.

Metabolite Identification Studies: Research on other saponins, such as those from Anemarrhena asphodeloides, has identified various metabolites, including deglycosylated forms and aglycones. nih.govmdpi.com For instance, timosaponin AIII metabolism can yield sarsasapogenin. frontiersin.org Microbial biotransformation of methyl protodioscin by Aspergillus niger resulted in the isolation of furostanol glycosides and the aglycone. nih.gov

Data Table: Representative Biotransformation Products of Steroidal Saponins

The following table illustrates potential biotransformation products based on studies of this compound's structural relatives. Specific metabolites of this compound would require dedicated experimental investigation.

Molecular and Cellular Mechanisms of Action of Purpureagitosid

Interaction with Na+/K+-ATPase: Detailed Molecular Binding and Conformational Changes

The sodium-potassium pump (Na+/K+-ATPase) is a vital transmembrane protein responsible for maintaining electrochemical gradients across the plasma membrane of animal cells. nih.gov It achieves this by actively transporting three sodium ions out of the cell and two potassium ions into the cell for each molecule of ATP hydrolyzed. nih.gov This process is fundamental to various physiological functions, including nerve impulse transmission and muscle contraction.

Specific Binding Sites on Na+/K+-ATPase Subunits

The Na+/K+-ATPase is composed of α and β subunits, with the α-subunit containing the catalytic and ion-binding sites. nih.gov There are three identified binding sites for sodium ions, designated as sites I, II, and III. nih.gov While it is generally understood that the occupation of all three sites is necessary for the activation of phosphorylation from ATP, some studies suggest that binding at site II alone may be sufficient to initiate this process. nih.gov The binding of ligands can occur at or near the ouabain (B1677812) binding site on the ATPase molecule, a well-characterized interaction point for cardiac glycosides. mdpi.com

Allosteric Modulation and Ion Transport Dynamics

The binding of molecules to the Na+/K+-ATPase can induce conformational changes that allosterically modulate its activity. The enzyme cycles between two main conformational states, E1 and E2. The E1 state has a high affinity for intracellular Na+ and ATP, while the E2 state has a high affinity for extracellular K+. nih.govresearchgate.net The transition between these states is crucial for the transport of ions across the membrane. The binding of ATP to a regulatory site, distinct from the catalytic site, can accelerate the transition from a K+-bound form to a Na+-bound form, thereby influencing the dynamics of ion transport. nih.gov

Downstream Cellular Signaling Cascades Modulated by Na+/K+-ATPase Inhibition

Inhibition of the Na+/K+-ATPase can lead to a cascade of downstream cellular events, primarily initiated by the alteration of ion gradients.

Role of Intracellular Calcium Homeostasis Perturbation

A primary consequence of Na+/K+-ATPase inhibition is an increase in the intracellular sodium concentration. This, in turn, affects the activity of the sodium-calcium exchanger (NCX), which normally extrudes calcium from the cell. The reduced sodium gradient diminishes the driving force for calcium efflux, leading to an accumulation of intracellular calcium. mdpi.com This disruption of calcium homeostasis can trigger various cellular responses. mdpi.comnih.govnih.gov The endoplasmic reticulum also plays a crucial role in regulating intracellular calcium levels by sequestering and releasing calcium ions. nih.gov

Activation of Protein Kinase Cascades (e.g., MAPK/ERK pathways)

Changes in intracellular ion concentrations, particularly calcium, can activate various protein kinase cascades. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in regulating cellular processes such as proliferation, differentiation, and survival. nih.govnih.govmdpi.com The Ras/Raf/MEK/ERK pathway is a critical component of this signaling network. nih.govnih.gov Activation of this pathway can lead to the phosphorylation of downstream target proteins, thereby altering their activity and influencing cellular function. nih.gov

Exploration of Neuroprotective Mechanisms

Cellular and Molecular Basis of Neuroprotection

There is a lack of specific research data detailing the cellular and molecular basis of neuroprotection for Purpureagitosid. While other cardiac glycosides from Digitalis purpurea have been investigated for their neuroprotective potential, these findings cannot be directly attributed to this compound without specific experimental evidence. The broader class of cardiac glycosides has been noted for its neuroprotective effects in the context of ischemic stroke, with proposed mechanisms involving the reduction of ATP utilization by the neural Na+/K+-ATPase. h1.conih.govpnas.org However, it is crucial to note that these studies did not specifically investigate this compound.

To understand the potential neuroprotective mechanisms of any compound, researchers typically investigate its effects on various cellular and molecular pathways implicated in neuronal cell death and survival. Such pathways often include:

Oxidative Stress Pathways: The ability of a compound to mitigate the damaging effects of reactive oxygen species (ROS) is a key indicator of neuroprotection. This can involve the activation of antioxidant enzymes or the direct scavenging of free radicals.

Anti-inflammatory Pathways: Neuroinflammation is a critical component of many neurodegenerative diseases. Compounds that can suppress the production of pro-inflammatory cytokines and other inflammatory mediators may exhibit neuroprotective properties.

Anti-apoptotic Pathways: Apoptosis, or programmed cell death, is a common pathway of neuronal loss in neurodegenerative conditions. The modulation of pro-apoptotic and anti-apoptotic proteins is a significant area of investigation for neuroprotective agents.

Future research on this compound would need to explore these and other relevant pathways to determine its specific neuroprotective profile.

Table 1: Potential Areas of Investigation for the Neuroprotective Mechanisms of this compound (Note: This table is hypothetical and outlines potential research avenues, as direct data for this compound is unavailable.)

| Potential Mechanism | Cellular/Molecular Target |

| Antioxidant Activity | Nrf2 signaling pathway, ROS scavenging |

| Anti-inflammatory Effects | NF-κB signaling, cytokine production |

| Anti-apoptotic Activity | Bcl-2 family proteins, Caspase activity |

Structure Activity Relationship Sar Studies and Analog Development

Comparative Molecular Pharmacology of Purpureagitosid and Other Cardiac Glycosides

Distinct Signaling Pathway Activation Profiles

The concept of Na+/K+-ATPase as a signal transducer, initiating intracellular signaling cascades upon ligand binding, is a pivotal area of cardiac glycoside research. Activation of pathways involving Src kinase, the epidermal growth factor receptor (EGFR), and subsequent downstream effectors like MAP kinases, leading to varied cellular responses, has been documented for several compounds in this class. However, no studies have been published that investigate whether this compound can activate these or other signaling pathways, nor are there any data to profile its potential for biased agonism or differential pathway activation compared to other cardiac glycosides.

Compound List

Preclinical Research Models and Mechanistic Efficacy Studies

In Vitro Cellular Models for Mechanistic Investigations

In vitro cellular models allow for detailed examination of a compound's effects at the cellular level, providing insights into its biochemical and molecular mechanisms.

Purpureagitosid has demonstrated cytotoxic activity against several human cancer cell lines, indicating its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis, a programmed cell death pathway critical for eliminating cancerous cells, and can also lead to cell cycle arrest .

The compound's efficacy has been quantified through IC50 values, representing the concentration required to inhibit cell growth by 50%. Research indicates the following cytotoxic effects:

| Cancer Cell Line | IC50 (µM) | Reported Mechanism of Action |

| DU145 (Prostate Cancer) | 3.0 | Induces apoptosis |

| HT-29 (Colon Adenocarcinoma) | 2.73 | Cell cycle arrest and apoptosis |

| HeLa (Cervical Carcinoma) | 8.00 | Apoptosis induction |

These findings suggest that this compound exhibits a dose-dependent response, leading to substantial cell death in malignant cells .

This compound has shown promise in modulating inflammatory responses, a key factor in the management of chronic inflammatory diseases . Its mechanism of action is understood to involve the inhibition of specific cellular pathways responsible for the production of pro-inflammatory cytokines . While detailed studies on specific immune cell types and the precise pathways targeted by this compound are ongoing, its presence in plants known for anti-inflammatory properties further supports this area of research researchgate.netresearchgate.net.

Research suggests that this compound possesses neuroprotective properties, which could be beneficial in addressing neurodegenerative diseases . Its ability to potentially cross the blood-brain barrier enhances its therapeutic relevance for neurological conditions . Anemarrhena asphodeloides, a plant from which this compound has been isolated, has been utilized in preclinical research for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease researchgate.net.

Direct research findings detailing the effects of this compound on stem cell-derived cardiomyocytes or cardiac electrophysiology were not identified in the reviewed literature. While Digitalis species, from which this compound can be isolated, are historically associated with cardiotonic effects due to cardiac glycosides, specific studies on this compound's impact on cardiomyocyte function and electrical activity remain to be elucidated researchgate.netscribd.com. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are recognized as valuable in vitro models for studying cardiac physiology and disease, but this compound's role within this context has not yet been established mdpi.comfrontiersin.orgnih.govnih.govthno.org.

In Vivo Animal Models for Pathophysiological Exploration (excluding clinical trial design)

In vivo studies in animal models provide a more complex biological context, allowing for the assessment of a compound's efficacy and effects within a whole organism.

Animal Models for Inflammatory Diseases (e.g., Arthritis Models)

Research indicates that this compound exhibits anti-inflammatory properties, showing promise in preclinical studies involving animal models of inflammatory diseases. One investigation specifically explored its effects in animal models of arthritis, reporting a significant reduction in swelling and pain. This observed efficacy is attributed to the compound's ability to inhibit inflammatory mediators. The findings suggest that this compound could be a valuable candidate for the development of novel anti-inflammatory therapeutics. While general discussions on animal models for arthritis, such as collagen-induced arthritis (CIA) and antigen-induced arthritis (AIA), highlight their utility in understanding pathogenesis and validating therapeutic targets, specific studies detailing this compound's mechanism within these models are not extensively detailed in the provided search results. mdpi.comnih.govnih.gov However, the general understanding of inflammation in animal models points to the modulation of inflammatory mediators as a key mechanism for therapeutic intervention in such conditions. nih.govnih.govcrownbio.commdpi.comnih.gov

Data Table: this compound in Arthritis Models

| Study Focus | Model Type (Implied) | Key Findings |

| Anti-inflammatory effects | Arthritis animal models | Marked decrease in swelling and pain; inhibition of inflammatory mediators. |

| Potential Therapeutic Candidate | Arthritis animal models | Viable candidate for developing new anti-inflammatory drugs. |

Cardiovascular Models for Mechanistic Insights (e.g., Myocardial Ischemia-Reperfusion Models)

Information regarding this compound's specific application and mechanistic insights within cardiovascular models, such as myocardial ischemia-reperfusion models, is not directly available in the provided search results. The searches did not yield specific studies detailing the compound's effects on cardiovascular conditions or its mechanisms in relevant animal models. Therefore, no detailed research findings or data tables can be generated for this specific subsection based on the current information.

Advanced Analytical Methodologies for Purpureagitosid Research

Omics Approaches for Systems-Level Understanding

Transcriptomics and Proteomics to Identify Target Genes and Proteins

Transcriptomics and proteomics are powerful tools for dissecting the molecular underpinnings of a compound's effects. Transcriptomics analyzes the complete set of RNA transcripts (the transcriptome) to understand gene expression patterns, while proteomics studies the entire set of proteins (the proteome) and their functions brieflands.comgenewiz.comcd-genomics.com. By comparing gene and protein expression profiles in the presence and absence of Purpureagitosid, researchers can identify specific genes and proteins that are up- or down-regulated, thereby pinpointing potential molecular targets and pathways involved in its biological activity brieflands.compatsnap.comslideshare.netnih.govnih.gov.

For instance, transcriptomic analysis, such as RNA sequencing (RNA-Seq), can reveal changes in messenger RNA (mRNA) levels, indicating which genes are activated or suppressed by this compound genewiz.complos.org. Similarly, proteomic techniques, including mass spectrometry-based approaches, can quantify protein abundance and identify post-translational modifications, offering insights into how this compound modulates cellular functions at the protein level brieflands.compatsnap.commdpi.com. These studies are crucial for identifying direct or indirect targets of this compound and for understanding its mechanism of action in various biological contexts, such as its reported anticancer or anti-inflammatory activities .

Table 1: Potential Target Genes and Proteins Identified via Omics Approaches

| Technique | Target Type | Identified Molecule | Potential Role in this compound Activity |

| Transcriptomics | Gene | Gene X | Upregulated, potentially involved in apoptosis pathways |

| Transcriptomics | Gene | Gene Y | Downregulated, potentially involved in inflammatory signaling |

| Proteomics | Protein | Protein A | Upregulated, potentially involved in cell cycle regulation |

| Proteomics | Protein | Protein B | Downregulated, potentially involved in immune response modulation |

Note: The specific genes and proteins listed are illustrative examples of findings that could emerge from such studies.

Metabolomics for Pathway Elucidation and Biomarker Discovery

Metabolomics offers a direct link between genotype and phenotype by analyzing the complete set of small molecules (metabolites) within a biological system nih.govmdpi.comnih.govmdpi.comnih.govmdpi.com. This approach is invaluable for understanding how this compound influences metabolic pathways and for discovering potential biomarkers associated with its effects or the conditions it may modulate nih.govmdpi.comnih.govmdpi.comscholaris.cafrontiersin.org.

By employing techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can identify and quantify changes in metabolite profiles after this compound treatment scholaris.cafrontiersin.orgfrontiersin.org. This data can then be used for pathway analysis, often employing tools like KEGG (Kyoto Encyclopedia of Genes and Genomes), to map the metabolic routes affected by the compound frontiersin.orgresearchgate.netmdpi.com. Such analyses can reveal whether this compound impacts pathways related to energy metabolism, biosynthesis, or signaling cascades nih.govfrontiersin.orgnih.gov. Furthermore, specific metabolites that show significant changes in abundance in response to this compound can serve as potential biomarkers for its activity, therapeutic efficacy, or disease progression mdpi.comnih.govscholaris.ca.

Table 2: Metabolites and Pathways Affected by this compound

| Metabolite Class | Specific Metabolite | Fold Change (Illustrative) | Associated Pathway | Potential Biomarker Role |

| Amino Acid | Alanine | 1.8 | Alanine metabolism | Indicator of metabolic stress |

| Lipid | Lysophosphatidylcholine | -2.5 | Phospholipid metabolism | Biomarker for cellular membrane integrity |

| Carbohydrate | Glucose-6-phosphate | 1.3 | Glycolysis | Indicator of energy status |

| Secondary Metabolite | Flavonoid X | -1.5 | Flavonoid biosynthesis | Potential indicator of antioxidant activity |

Note: The fold changes and specific metabolites are illustrative examples of findings from metabolomic studies.

Advanced Imaging Techniques for Cellular Localization and Activity

Advanced imaging techniques are essential for visualizing the precise location and dynamic behavior of this compound within cells or tissues, and for assessing its target engagement. Techniques such as fluorescence microscopy and Surface Plasmon Resonance (SPR) provide spatial and temporal resolution, offering direct evidence of a compound's interaction with its cellular targets researchgate.netnih.govthno.orgdrugtargetreview.comnih.govnumberanalytics.comnih.govnih.govbiorxiv.orgpelagobio.com.

Fluorescence microscopy, utilizing fluorescently tagged molecules or probes, allows researchers to track this compound or its interactions with specific cellular components (e.g., nucleus, cytoplasm, organelles) in real-time nih.govthno.orgnih.govnumberanalytics.com. This can reveal where the compound accumulates or exerts its primary effects. Techniques like Förster Resonance Energy Transfer (FRET) or Fluorescence Lifetime Imaging Microscopy (FLIM) can further elucidate protein-protein interactions or conformational changes induced by this compound thno.org.

Table 3: Cellular Localization and Target Engagement of this compound

| Imaging Technique | Application | Observed Localization/Interaction (Illustrative) | Significance |

| Fluorescence Microscopy | Cellular localization of this compound | Accumulates in the nucleus | Suggests nuclear targets or pathways are primary sites of action. |

| Fluorescence Microscopy | Tracking this compound-protein complex formation | Co-localization with Protein X in cytoplasm | Indicates potential interaction and complex formation within the cell. |

| Surface Plasmon Resonance | Binding affinity to Target Protein Y | High affinity (KD = 50 nM) | Confirms specific and strong binding to a potential molecular target. |

| PET Imaging (hypothetical) | In vivo target engagement assessment | Increased uptake in tumor tissue | Demonstrates drug delivery and target engagement in a living organism. |

Note: The localization and interaction data presented are illustrative examples.

Compound List

this compound

Future Directions and Emerging Research Avenues for Purpureagitosid

Exploration of Novel Biological Activities Beyond Established Roles

While cardiac glycosides are historically known for their application in treating heart failure and arrhythmias, recent research has unveiled a broader pharmacological potential for this class of compounds, suggesting new avenues for Purpureagitosid. nih.govwikipedia.org The exploration of these novel biological activities is a key future direction.

Studies have increasingly demonstrated that cardiac glycosides possess significant anticancer properties. nih.govnih.gov Their mechanisms of action are believed to include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of immune responses. nih.govnih.gov Furthermore, some cardiac glycosides have been shown to target DNA damage response (DDR) pathways, which are critical for maintaining genomic stability and are often dysregulated in cancer cells. nih.govnih.gov This suggests that this compound could be investigated as a potential agent in oncology, either as a standalone therapy or in combination with existing treatments to overcome drug resistance. nih.gov

Beyond cancer, the immunomodulatory effects of cardiac glycosides are a promising area of research. nih.gov They have been shown to induce immunogenic cell death, a process that can enhance the presentation of tumor antigens and activate an anti-tumor immune response by cytotoxic T lymphocytes. nih.gov Additionally, their ability to inhibit the NF-κB signaling pathway points towards potential anti-inflammatory applications. nih.gov Other emerging areas of investigation for cardiac glycosides include antiviral activity and senolytic properties, where they selectively eliminate senescent (aging) cells, which contribute to various age-related diseases. nih.gov

Table 1: Potential Novel Biological Activities for this compound Based on Cardiac Glycoside Research

| Biological Activity | Potential Mechanism of Action | Therapeutic Area |

|---|---|---|

| Anticancer | Induction of apoptosis, Inhibition of Na+/K+-ATPase, Targeting DNA damage response pathways, Inhibition of cell proliferation. nih.govnih.govnih.gov | Oncology |

| Immunomodulatory | Induction of immunogenic cell death, Inhibition of NF-κB signaling. nih.gov | Oncology, Inflammatory Disorders |

| Antiviral | Disruption of viral replication cycle (mechanism varies by virus). nih.gov | Infectious Diseases |

| Senolytic | Selective elimination of senescent cells by disrupting ion homeostasis. nih.gov | Age-related Diseases |

| DNA Repair Inhibition | Modulation of Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR) activity. nih.gov | Oncology |

Integration of Computational Modeling and Artificial Intelligence in Drug Discovery

The integration of computational modeling and artificial intelligence (AI) is set to accelerate the exploration of this compound's therapeutic potential, offering a more efficient and targeted approach to drug discovery. slideshare.net These in silico methods can predict molecular interactions, optimize compound structures, and elucidate mechanisms of action before extensive laboratory work is undertaken.

Molecular Docking and Dynamics Simulations for Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov For this compound, docking studies can be employed to simulate its interaction with its primary target, the Na+/K+-ATPase pump, as well as novel potential targets identified in the exploration of new biological activities. mdpi.com By predicting the binding affinity and conformation, researchers can gain insights into the structural basis of its activity. For instance, docking was used to investigate the interaction of the cardiac glycoside proceraside A with macromolecules involved in the cell cycle, such as cyclin-dependent kinases (CDK-2, CDK-6) and B-cell lymphoma 2 (BCL-2), identifying it as a promising ligand with high binding affinity. ksu.edu.sa

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-receptor complex over time. mdpi.comnih.gov MD simulations model the movement of every atom in the system, allowing researchers to assess the stability of the binding pose, observe conformational changes in the protein and the ligand, and calculate binding free energies. mdpi.commdpi.com This information is crucial for understanding how this compound interacts with its targets on a dynamic level and for refining its structure to improve efficacy and selectivity.

Predictive Modeling for Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov By analyzing a dataset of related compounds with known activities, QSAR can identify the key physicochemical properties and structural features that govern the compound's potency and selectivity.

For this compound, QSAR studies could be instrumental in designing new derivatives with enhanced therapeutic properties and reduced toxicity. By building a QSAR model based on a series of this compound analogs, researchers could predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov This approach significantly streamlines the drug development process, saving time and resources. QSAR models can identify which molecular descriptors—such as lipophilicity, electronic properties, and steric parameters—are critical for the desired biological effect, guiding the rational design of more effective drugs. nih.govnih.gov

Table 2: Application of Computational Tools in this compound Research

| Computational Method | Application | Potential Outcome for this compound |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein target. nih.gov | Identification of key interactions with Na+/K+-ATPase and novel targets; rationalization of observed biological activities. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex over time. mdpi.com | Assessment of binding stability; understanding of conformational changes and the role of solvent. |

| QSAR Modeling | Correlates chemical structure with biological activity. nih.gov | Prediction of activity for new derivatives; guidance for structural modifications to enhance potency and reduce toxicity. |

Research on Resistance Mechanisms in Disease Models

A critical aspect of developing any new therapeutic agent is understanding the potential for resistance to arise. For cardiac glycosides like this compound, the primary mechanism of resistance is well-established and involves the molecular target itself. researchgate.net Research has shown that amino acid substitutions in the extracellular H1-H2 loop of the α-subunit of the Na+/K+-ATPase can prevent cardiac glycosides from binding effectively, thereby conferring resistance. researchgate.net This phenomenon has been observed across various animal species that prey on organisms producing cardiac glycosides.

Future research on this compound must investigate this and other potential resistance mechanisms in relevant disease models, particularly in cancer. Beyond target-site mutations, other mechanisms could contribute to reduced efficacy. These include:

Increased Drug Efflux: Overexpression of transporter proteins like P-glycoprotein (P-gp), which can actively pump drugs out of the cell, is a common mechanism of multidrug resistance in cancer. researchgate.net Studies have shown that some cardiac glycosides are substrates for P-gp, and understanding this compound's interaction with such efflux pumps will be vital.

Metabolic Detoxification: Cells may develop mechanisms to metabolize and inactivate the drug at a higher rate.

Alterations in Downstream Signaling: Cancer cells might adapt by altering the signaling pathways that are normally triggered by the inhibition of the Na+/K+-ATPase, bypassing the drug's cytotoxic effects.

Investigating these potential resistance mechanisms in cancer cell lines and animal models will be essential for predicting clinical challenges and developing strategies to overcome them, such as co-administration with drugs that inhibit resistance pathways (e.g., P-gp inhibitors).

Development of Advanced In Vitro Systems for Complex Biological Perturbations

To accurately study the novel biological activities of this compound and its effects on complex cellular systems, research must move beyond traditional two-dimensional (2D) cell cultures. The development and application of advanced in vitro systems that better mimic human physiology are a key future direction.

These advanced models include:

3D Cell Cultures (Spheroids and Organoids): Three-dimensional cell cultures, such as tumor spheroids or patient-derived organoids, more closely replicate the complex cell-cell and cell-matrix interactions, nutrient gradients, and gene expression profiles of in vivo tumors. These models provide a more accurate platform for assessing the efficacy and cytotoxicity of this compound.

Organ-on-a-Chip (OOC) Technology: OOCs, or microphysiological systems (MPS), are microfluidic devices that contain living cells in continuously perfused microchambers to model the physiology of a human organ or system. A "tumor-on-a-chip" model, for example, could be used to study the effects of this compound on tumor growth, invasion, and its interaction with immune cells in a dynamic, microenvironment.

High-Content Screening (HCS): Integrating these advanced in vitro models with automated microscopy and image analysis allows for high-content screening. This enables the simultaneous measurement of multiple cellular parameters, providing deep insights into this compound's mechanism of action and potential off-target effects.

By using these sophisticated systems, researchers can gain a more comprehensive and clinically relevant understanding of this compound's biological effects, facilitating its translation from preclinical research to potential therapeutic applications.

常见问题

Q. How can researchers ensure transparency and reproducibility in this compound-related publications?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra, chromatograms, and experimental protocols in public repositories (e.g., Zenodo, ChEMBL). Use electronic lab notebooks (ELNs) for real-time data tracking .

- Key Considerations : Disclose funding sources and conflicts of interest. Include detailed supplementary materials for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。